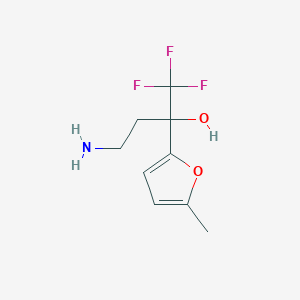

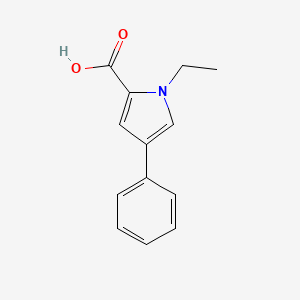

4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol (MFAMB) is a fluorinated amine compound with a wide range of potential applications in the scientific and medical fields. It is a colorless liquid with a boiling point of 85°C and a melting point of -20°C. MFAMB is a highly polar compound, which makes it ideal for use in a variety of solvents. It has been studied extensively for its potential uses in the synthesis of drugs and other compounds, as well as its potential for use in medical research.

Scientific Research Applications

Synthesis and Medicinal Chemistry

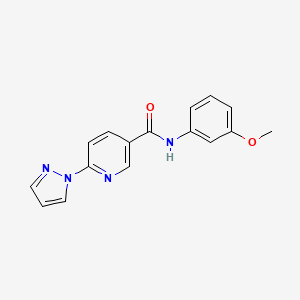

- NMR Probe Development : The synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives demonstrates the incorporation of perfluoroalkyl groups into amino acids for sensitive detection in 19F NMR, suggesting potential for probes in medicinal chemistry (Tressler & Zondlo, 2014).

- Energetic Materials Synthesis : The study on the synthesis of nitrogen-rich salts indicates the relevance of structurally complex molecules for materials with energetic properties (Tang et al., 2014).

- Fluorescent Sensors : The development of fluorescent sensors for metal ion detection showcases the utility of functionalized molecules in environmental and biological monitoring (Yadav & Singh, 2018).

Synthetic Methodology

- Protecting Group Strategy in Peptide Synthesis : The use of trifluorobutenones as a protecting group highlights innovative approaches in peptide synthesis, providing a potential application for similar trifluoroalcohol derivatives (Gorbunova et al., 1991).

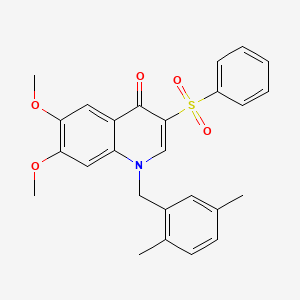

- Palladium-Catalyzed Cycloisomerization : The synthesis of trifluoropropenyl-substituted furans via palladium-catalyzed reactions points to the importance of trifluoroalcohols in facilitating novel organic transformations (Zhang et al., 2007).

Materials Science

- Photopolymerization Agents : The development of alkoxyamines for nitroxide-mediated photopolymerization underscores the role of functional molecules in materials science, particularly in the creation of polymers with specific properties (Guillaneuf et al., 2010).

properties

IUPAC Name |

4-amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3NO2/c1-6-2-3-7(15-6)8(14,4-5-13)9(10,11)12/h2-3,14H,4-5,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRROCWYDUUILY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CCN)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole](/img/structure/B2761607.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2761616.png)

![1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2761620.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2761623.png)